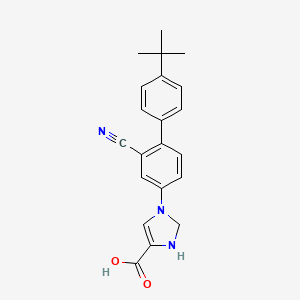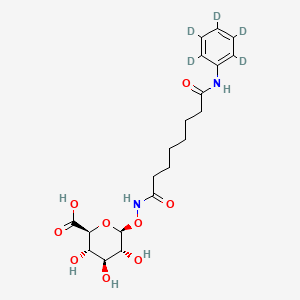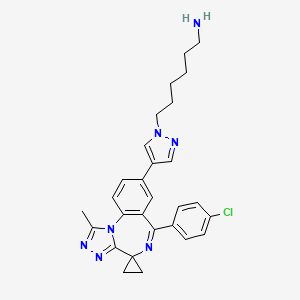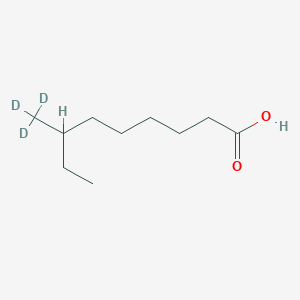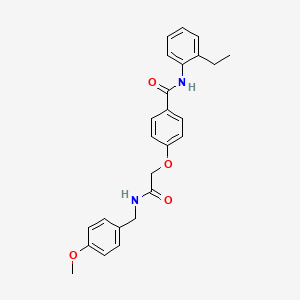
Meis-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Meis-IN-3 is a potent inhibitor of the myeloid ecotropic viral integration site (MEIS) proteins. These proteins are transcription factors that play a crucial role in the regulation of gene expression, particularly in the context of embryonic development and cancer. This compound has garnered significant attention in scientific research due to its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Meis-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions, often using reagents such as halides and amines.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and optimization techniques ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
Meis-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
科学的研究の応用
Meis-IN-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the role of MEIS proteins in gene regulation and to develop new chemical probes.
Biology: Employed in the investigation of MEIS protein functions in embryonic development and cellular differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with dysregulated MEIS protein activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting MEIS proteins.
作用機序
Meis-IN-3 exerts its effects by inhibiting the activity of MEIS proteins. These proteins are transcription factors that bind to specific DNA sequences and regulate the expression of target genes. By inhibiting MEIS proteins, this compound disrupts the transcriptional regulation of genes involved in cell proliferation, differentiation, and survival. This inhibition can lead to the downregulation of oncogenes and the suppression of tumor growth .
類似化合物との比較
Similar Compounds
Meis-IN-1: Another MEIS inhibitor with similar properties but different potency and selectivity.
Meis-IN-2: A related compound with distinct chemical structure and biological activity.
Meis-IN-4: A newer inhibitor with enhanced efficacy and reduced side effects.
Uniqueness
Meis-IN-3 stands out due to its high potency and selectivity for MEIS proteins. Its unique chemical structure allows for effective inhibition of MEIS activity, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C25H26N2O4 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
N-(2-ethylphenyl)-4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C25H26N2O4/c1-3-19-6-4-5-7-23(19)27-25(29)20-10-14-22(15-11-20)31-17-24(28)26-16-18-8-12-21(30-2)13-9-18/h4-15H,3,16-17H2,1-2H3,(H,26,28)(H,27,29) |
InChIキー |
PVHPGRAQEKBMJC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


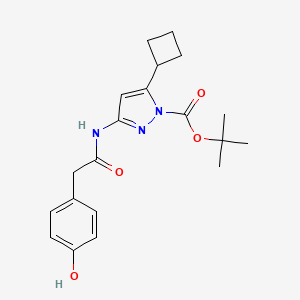
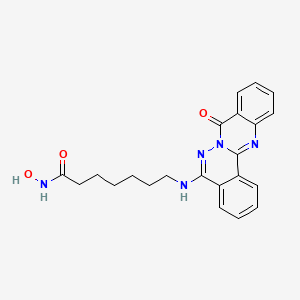

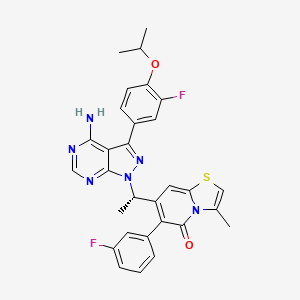
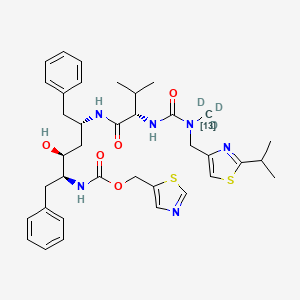
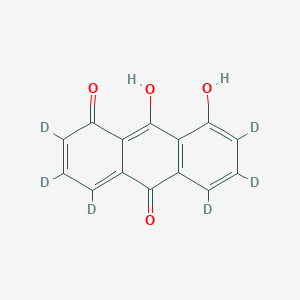

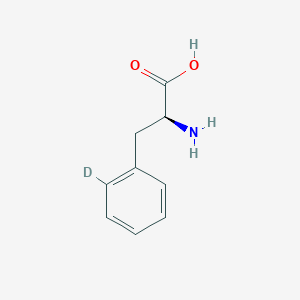
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)
